![molecular formula C16H18ClNO3S2 B2457391 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1396887-58-3](/img/structure/B2457391.png)
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.89. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Hydrocarbons
Research involving sulfonamide compounds, such as the oxidation of hydrocarbons by aqueous platinum salts, explores the selective oxidation of water-soluble organic compounds. These studies highlight the mechanistic pathways and reactivity of various functional groups, including sulfonamides, under different conditions, indicating their potential utility in synthetic chemistry and material science Labinger et al., 1993.
Antitubercular Agents
Sulfonamide derivatives have been investigated for their potential as antitubercular agents. The structural and docking studies against Mycobacterium tuberculosis enzymes provide insights into the inhibitory action of these compounds, suggesting their applications in developing new therapeutic agents Purushotham & Poojary, 2018.
Hypoglycemic Agents
The synthesis and study of sulfonamide compounds for their hypoglycemic properties highlight their potential in creating new treatments for diabetes. These studies often involve the preparation of various derivatives and evaluating their efficacy, showcasing the versatility of sulfonamide chemistry in medicinal applications Suzue & Irikura, 1968.
Carbonic Anhydrase Inhibitors
Sulfonamide compounds have been extensively studied as carbonic anhydrase inhibitors, demonstrating significant potential in treating various diseases, including glaucoma, edema, and certain neurological disorders. These studies provide a foundation for understanding the interaction of sulfonamide derivatives with enzyme systems, paving the way for novel therapeutic agents Eraslan-Elma et al., 2022.
Polymer Functionalization
Sulfonamide chemistry is also applied in material science, particularly in the functionalization of polymeric materials. Studies demonstrate the synthesis and application of sulfonamide-containing polymers, indicating their potential in developing new materials with tailored properties for various industrial applications Hori et al., 2011.
properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-11-13(17)4-2-5-14(11)23(20,21)18-10-16(19,12-7-8-12)15-6-3-9-22-15/h2-6,9,12,18-19H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGNISVXZPFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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